Unii-X9ljn69tfk
Description
UNII-X9LJN69TFK is a chemical compound with unique structural and functional characteristics. Based on analogous compounds described in the provided evidence, this compound likely shares properties such as moderate molecular weight (e.g., 138–200 g/mol), aromatic or heterocyclic frameworks, and functional groups enabling solubility and reactivity .
Properties
Molecular Formula |
C31H38FN3O |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
N,N-diethyl-4-[(S)-[(2S,5R)-4-[(3-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-phenylmethyl]benzamide |
InChI |
InChI=1S/C31H38FN3O/c1-5-33(6-2)31(36)28-17-15-27(16-18-28)30(26-12-8-7-9-13-26)35-21-23(3)34(20-24(35)4)22-25-11-10-14-29(32)19-25/h7-19,23-24,30H,5-6,20-22H2,1-4H3/t23-,24+,30+/m1/s1 |
InChI Key |
KEXJLZMJVOTFOY-QEGDFHJFSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC4=CC(=CC=C4)F)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC4=CC(=CC=C4)F)C |
Synonyms |
4-(alpha-(2,5-dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide DPI 221 DPI-221 DPI221 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties (Inferred from Similar Compounds):
| Property | Value/Range | Source |
|---|---|---|
| Molecular Weight | 138–200 g/mol | |
| Solubility | High aqueous solubility | |
| Log S (Solubility) | -2.0 to 0.5 | |
| Hydrogen Bond Acceptors | 2–4 | |
| Topological Polar Surface Area (TPSA) | 40–60 Ų |
Comparison with Similar Compounds
Structural and Functional Analogues
UNII-X9LJN69TFK belongs to a class of heterocyclic or aromatic amines, as evidenced by structural analogues in the provided data. Below is a comparative analysis with compounds sharing >90% similarity in physicochemical and synthetic profiles:
Table 1: Key Analogues and Their Properties
Pharmacokinetic and Toxicity Profiles
This compound’s analogues exhibit diverse ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:
- CAS 5369-19-7 : Moderate CYP inhibition risk (CYP3A4 IC₅₀ = 12 µM) but low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
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